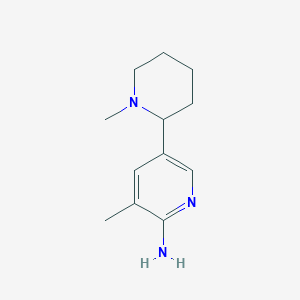
A-(4-Chlorophenyl)acrylophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-(4-Chlorophenyl)acrylophenone, also known as 4-Chlorochalcone, is a chalcone derivative with the molecular formula C15H11ClO and a molecular weight of 242.7 g/mol . This compound is characterized by the presence of a chloro group at the para position of the phenyl ring, which imparts unique chemical and physical properties. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: A-(4-Chlorophenyl)acrylophenone can be synthesized through the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out in an ethanol or methanol solvent at room temperature, followed by recrystallization to purify the product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction mixture is continuously monitored and controlled to maintain optimal conditions, and the final product is isolated through filtration and recrystallization .
Chemical Reactions Analysis
Types of Reactions: A-(4-Chlorophenyl)acrylophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of this compound with reducing agents like sodium borohydride or lithium aluminum hydride yields the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 4-Chlorobenzoic acid.
Reduction: 4-Chlorophenylpropanol.
Substitution: 4-Chlorophenyl-substituted amines or thiols.
Scientific Research Applications
A-(4-Chlorophenyl)acrylophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of A-(4-Chlorophenyl)acrylophenone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells . Additionally, the compound’s ability to undergo conjugate addition reactions with nucleophiles contributes to its biological activity .
Comparison with Similar Compounds
- 4-Chlorobenzylidene acetophenone
- 4-Chlorostyrylphenylketone
- 4-Chlorochalcone
Comparison: A-(4-Chlorophenyl)acrylophenone is unique due to its specific substitution pattern and reactivity. Compared to other chalcone derivatives, it exhibits distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H11ClO |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11ClO/c1-11(12-7-9-14(16)10-8-12)15(17)13-5-3-2-4-6-13/h2-10H,1H2 |
InChI Key |
JCNDIKPMRXZJCF-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B11816434.png)



![1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B11816448.png)





